molecular formula C30H27N3O5S B12495455 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

Cat. No.: B12495455
M. Wt: 541.6 g/mol
InChI Key: XFGQPLQBQPSOSC-UHFFFAOYSA-N
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Description

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

Chemical Reactions Analysis

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents under appropriate conditions.

    Coupling Reactions: The benzoic acid moiety allows for coupling reactions with various amines or alcohols to form amides or esters, respectively.

Scientific Research Applications

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects.

Comparison with Similar Compounds

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C30H27N3O5S

Molecular Weight

541.6 g/mol

IUPAC Name

2-[4-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid

InChI

InChI=1S/C30H27N3O5S/c1-16-26-27(20-11-10-18(37-2)15-24(20)38-3)28-21(13-17(14-23(28)34)25-9-6-12-39-25)31-29(26)33(32-16)22-8-5-4-7-19(22)30(35)36/h4-12,15,17,27,31H,13-14H2,1-3H3,(H,35,36)

InChI Key

XFGQPLQBQPSOSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=C(C=C(C=C5)OC)OC)C6=CC=CC=C6C(=O)O

Origin of Product

United States

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